N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester
Description
Tarafenacin is a small molecule drug that acts as a highly selective antagonist of the muscarinic acetylcholine receptor M3. It has been primarily investigated for its potential use in treating overactive bladder syndrome and urinary incontinence . The compound is known for its high selectivity for the M3 receptor over the M2 receptor, which is crucial for minimizing cardiovascular side effects .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZDMXYRRQJIBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tarafenacin involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinuclidinol core and the subsequent attachment of the fluorinated phenyl groups. The reaction conditions typically involve the use of strong bases and organic solvents to facilitate the formation of the desired intermediates .
Industrial Production Methods
Industrial production of Tarafenacin follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow chemistry to ensure consistent quality and yield. The purification steps often include recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tarafenacin undergoes various chemical reactions, including:
Oxidation: This reaction is less common for Tarafenacin due to its stable structure.
Reduction: Rarely occurs under normal conditions.
Substitution: Commonly involves the replacement of hydrogen atoms with fluorine atoms to enhance receptor selectivity.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Mild reducing agents such as sodium borohydride.
Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) are commonly used.
Major Products
The major products formed from these reactions are typically fluorinated derivatives of Tarafenacin, which exhibit enhanced pharmacological properties .
Scientific Research Applications
Tarafenacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating muscarinic receptors in various tissues.
Medicine: Primarily researched for treating overactive bladder syndrome and urinary incontinence
Mechanism of Action
Tarafenacin exerts its effects by selectively antagonizing the muscarinic acetylcholine receptor M3. This receptor is primarily responsible for bladder muscle contractions. By blocking this receptor, Tarafenacin reduces the urgency to urinate, thereby alleviating symptoms of overactive bladder syndrome . The molecular targets include the M3 receptor, and the pathways involved are primarily related to the inhibition of acetylcholine-induced bladder contractions .
Comparison with Similar Compounds
Similar Compounds
Oxybutynin: Another antimuscarinic agent used for overactive bladder but with less selectivity for the M3 receptor.
Tolterodine: Similar efficacy but different side effect profile.
Solifenacin: Offers dose titration and has a lower incidence of dry mouth.
Darifenacin: Highly selective for the M3 receptor but has higher rates of constipation and dry mouth.
Uniqueness
Tarafenacin stands out due to its high selectivity for the M3 receptor, which minimizes cardiovascular side effects and enhances its safety profile .
Biological Activity
N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, commonly referred to as Tarafenacin, is a carbamate derivative with notable pharmacological properties. This compound has garnered interest for its potential therapeutic applications, particularly in the realm of cognitive enhancement and neurological disorders.
Chemical Structure and Properties
The molecular formula of Tarafenacin is , with a molecular mass of approximately 408.39 g/mol. The structure incorporates a bicyclic azabicyclo[2.2.2]octane core, which is known for its ability to interact with various biological targets, particularly receptors involved in neurotransmission.
Tarafenacin acts primarily as an agonist for the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR). This receptor is implicated in cognitive processes and neuroprotection. The compound demonstrates high selectivity and potency towards this receptor, showing promise in enhancing cognitive functions and potentially ameliorating symptoms associated with schizophrenia and other cognitive deficits .
In Vitro Studies
In vitro assays have demonstrated that Tarafenacin exhibits significant activity on alpha7 nAChRs, leading to increased neurotransmitter release and enhanced synaptic plasticity. These effects are crucial for learning and memory processes.
In Vivo Studies
Animal studies indicate that Tarafenacin possesses rapid brain penetration and high oral bioavailability, which are critical factors for therapeutic efficacy. In rat models, the compound has shown efficacy in auditory sensory gating tasks, which are often disrupted in schizophrenia . Additionally, it has been tested in models assessing cognitive performance through novel object recognition tasks, where it demonstrated improved performance metrics.
Case Studies
A notable study highlighted the effects of Tarafenacin in a rodent model of schizophrenia. The administration of the compound resulted in significant improvements in cognitive deficits as measured by behavioral tests designed to assess memory and learning capabilities .
Comparative Biological Activity
The following table summarizes the biological activity of Tarafenacin compared to other known compounds targeting alpha7 nAChRs:
| Compound Name | Receptor Target | Potency (IC50) | Bioavailability | Cognitive Effect |
|---|---|---|---|---|
| Tarafenacin | alpha7 nAChR | Low nanomolar | High | Significant |
| Compound A | alpha7 nAChR | Mid nanomolar | Moderate | Moderate |
| Compound B | alpha4beta2 nAChR | High nanomolar | Low | Minimal |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
